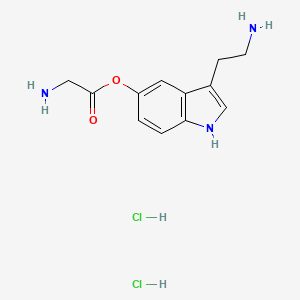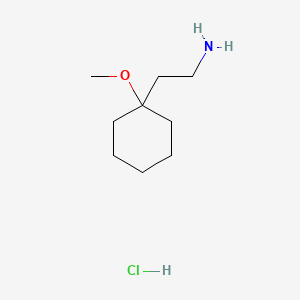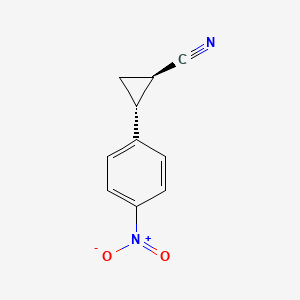
5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carbaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(5-Methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It is used in the construction of various heterocyclic compounds that are valuable in pharmaceutical research.
Biology: The biological activity of oxazole derivatives has been explored for potential therapeutic applications. This compound has shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: Research has indicated that oxazole derivatives can interact with biological targets, making them candidates for drug development. The compound's potential in treating diseases is being investigated, particularly in the areas of infectious diseases and cancer.
Industry: In material science, oxazole derivatives are used in the development of new materials with unique properties. They are also employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(5-Methyl-1,2-oxazol-3-yl)penta-2,4-dienoic acid
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide
Uniqueness: 5-(5-Methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structural features and the presence of the tetrahydropyridine moiety, which differentiates it from other oxazole derivatives. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-5-9(11-12-7)8-3-2-4-10-6-8;/h3,5,10H,2,4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZNSTKWNSTUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4S)-8,10-dichloro-7,9-diazatricyclo[4.4.0.02,4]deca-1(6),7,9-triene](/img/structure/B6605777.png)
![rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea](/img/structure/B6605783.png)
![methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride](/img/structure/B6605790.png)
![ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B6605798.png)
![3-[(2-hydroxyethyl)(methyl)amino]benzamide](/img/structure/B6605804.png)
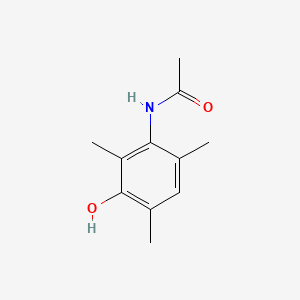
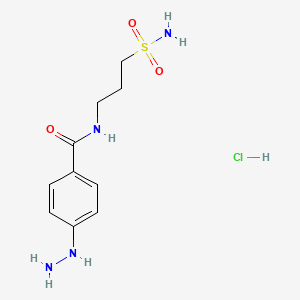
![tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate](/img/structure/B6605822.png)
![1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylicacid](/img/structure/B6605842.png)
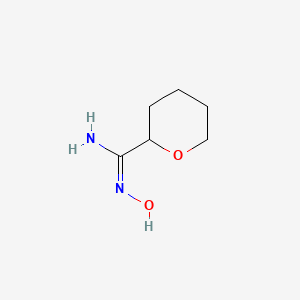
![2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6605870.png)
